molecular formula C14H18ClN3O2S B5589548 5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide

5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide

Cat. No.: B5589548
M. Wt: 327.8 g/mol
InChI Key: RLGUKGSBVIXJCK-UHFFFAOYSA-N
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Description

5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, cyano, cyclohexyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between appropriate precursors.

    Introduction of Substituents: The chlorine, cyano, and cyclohexyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the cyano and chlorine groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.

    3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide: Lacks the chlorine atom, potentially altering its reactivity and interactions.

    5-chloro-4,6-dimethylpyridine-2-sulfonamide: Lacks both the cyano and cyclohexyl groups, which significantly changes its chemical behavior.

Uniqueness

The presence of the cyclohexyl group in 5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide imparts unique steric and electronic properties, making it distinct from its analogs

Properties

IUPAC Name

5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-9-12(8-16)14(17-10(2)13(9)15)21(19,20)18-11-6-4-3-5-7-11/h11,18H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGUKGSBVIXJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NC2CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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